![molecular formula C16H34N4OS B14612229 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and a long alkyl chain with a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea typically involves multiple steps. One common method starts with the preparation of the hydrazine derivative, followed by the introduction of the urea group and the undecylsulfanylpropyl chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazine group can produce primary or secondary amines.
科学的研究の応用
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its hydrazine group can interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The urea moiety can also participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecylsulfanylpropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H34N4OS |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea |
InChI |
InChI=1S/C16H34N4OS/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
InChIキー |
GBYNAWWAJLOJLH-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCCCCCSCCCNC(=O)N/C=N/N |
正規SMILES |
CCCCCCCCCCCSCCCNC(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


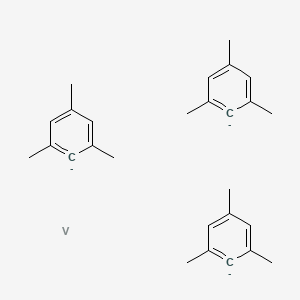

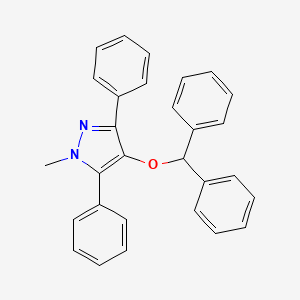
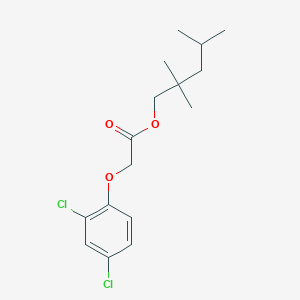

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
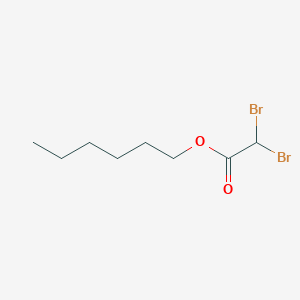

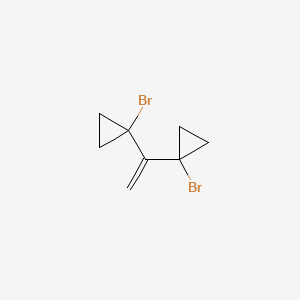
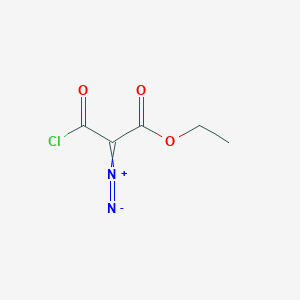

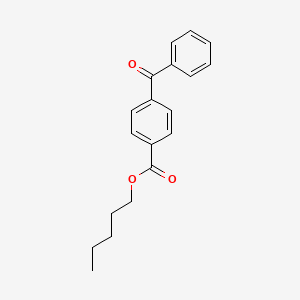
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

